1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol

Description

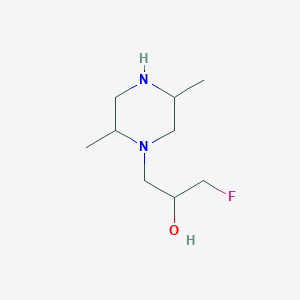

1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a 2,5-dimethylpiperazine moiety. Piperazine derivatives are widely studied for their roles as kinase inhibitors, antimicrobial agents, and central nervous system modulators .

Properties

Molecular Formula |

C9H19FN2O |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

1-(2,5-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C9H19FN2O/c1-7-5-12(6-9(13)3-10)8(2)4-11-7/h7-9,11,13H,3-6H2,1-2H3 |

InChI Key |

CANBFBTZAODERS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(CN1CC(CF)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,5-dimethylpiperazine with 3-fluoropropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common catalysts include Lewis acids such as Yb(OTf)3, and the reaction is often conducted under reflux conditions in solvents like acetonitrile .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters such as temperature and pressure, and efficient purification techniques like recrystallization. The overall yield of the industrial process can be around 45% .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: It serves as a building block for the development of pharmaceutical drugs targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The fluoropropanol moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations:

- The target compound’s smaller molecular weight (~230 vs. 694 in ) reflects its lack of aromatic extensions, which may enhance solubility but reduce target binding affinity.

- Fluorine placement varies: the target compound has a terminal fluoropropanol group, while others feature fluorinated aromatic systems (e.g., 8-fluoronaphthalene in ), which influence electronic properties and metabolic stability.

- Piperazine substitution patterns (e.g., 2,5-dimethyl vs. unsubstituted in ) affect steric hindrance and pharmacokinetics.

Pharmacological and Physicochemical Properties

- Lipophilicity: The fluoropropanol group in the target compound may reduce logP compared to aromatic fluorinated analogues (e.g., ), enhancing aqueous solubility.

- Spectroscopic Data: IR peaks for analogous compounds (e.g., 1634 cm⁻¹ for enones in ) differ from the target’s expected O-H (~3400 cm⁻¹) and C-F (~1100 cm⁻¹) stretches. ¹H-NMR of similar piperazine derivatives (e.g., δ 7.97–7.42 in ) contrasts with the target’s anticipated methylpiperazine protons (δ 1.0–3.0).

Research Findings and Implications

- Structural Flexibility : The 2,5-dimethylpiperazine moiety in the target compound offers a balance between rigidity (for target binding) and flexibility (for metabolic resistance), contrasting with bulkier analogues in .

- Fluorine Impact : Terminal fluorine in the target compound may reduce cytochrome P450-mediated metabolism compared to aromatic fluorines in , as seen in other fluorinated drugs .

- Synthetic Feasibility : The absence of aromatic coupling steps (cf. ) suggests simpler scalability, though protective strategies (e.g., silylation in ) may be required for hydroxyl stability.

Biological Activity

1-(2,5-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a synthetic compound characterized by its unique piperazine structure, which includes a fluoropropanol side chain. This compound's molecular formula is C9H19FN2O, with a molecular weight of 190.26 g/mol. The specific stereochemistry of the piperazine moiety significantly influences its biological interactions and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,5-dimethylpiperazine with 3-fluoropropanol under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction is conducted in an inert atmosphere to prevent oxidation and ensure high yields.

Biological Activity Overview

Compounds containing piperazine structures are known for their diverse biological activities, including:

- Antidepressant Effects : Similar piperazine derivatives have exhibited significant antidepressant properties.

- Antimicrobial Activity : Some analogs have shown effectiveness against various microbial strains.

- Receptor Binding : The compound may act as a ligand for several biological receptors, influencing various biochemical pathways.

The mechanism of action for this compound is thought to involve its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors, impacting neurotransmitter systems and other cellular processes.

Comparative Analysis with Similar Compounds

To elucidate the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Contains a fluorophenyl group | Known for antidepressant effects |

| 1-(2-Methylpyrrolidin-1-yl)piperazine | Features a pyrrolidine moiety | Exhibits different receptor affinity |

| 1-(2-Hydroxyethyl)piperazine | Contains a hydroxyethyl chain | Used in various biochemical applications |

The unique presence of the fluorine atom in this compound enhances its stability and lipophilicity, potentially increasing its interaction with biological targets compared to similar compounds.

Case Studies and Research Findings

Recent studies have investigated the biological effects of piperazine derivatives, including those structurally related to this compound:

- Antimicrobial Activity : A study examining various piperazine derivatives found that modifications at the piperazine ring could lead to enhanced antimicrobial properties against specific bacterial strains.

- Tyrosinase Inhibition : Research on tyrosinase inhibitors highlighted that certain piperazine derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), suggesting potential applications in cosmetic formulations aimed at skin lightening.

- Neuropharmacological Effects : Investigations into the neuropharmacological profiles of similar compounds indicate that modifications in the piperazine structure can lead to significant variations in receptor binding affinity and activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.